N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide
Description
The compound N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide features a pyrazolo[3,4-b]pyridine core fused with a tetrahydro ring system, substituted at the 4-position with a thiophene moiety and at the 3-position with an indole carboxamide group. Structural characterization of such compounds likely employs crystallographic tools like SHELX, a widely used refinement program in small-molecule crystallography .
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-25-19-17(12(9-16(26)22-19)15-7-4-8-28-15)18(24-25)23-20(27)13-10-21-14-6-3-2-5-11(13)14/h2-8,10,12,21H,9H2,1H3,(H,22,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSGVKBGSHXQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrazolo ring fused with an indole moiety and a thiophene substituent, which contribute to its diverse biological properties.
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O3S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1203158-69-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as a selective protein inhibitor, impacting various signaling pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit promising anticancer activity. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases, which are crucial for cancer cell signaling and growth.
Antimicrobial Activity
In vitro assays have indicated that this compound possesses significant antimicrobial properties. A study evaluating the efficacy against Mycobacterium tuberculosis revealed that specific derivatives exhibited potent antitubercular activity. The structure-activity relationship (SAR) analysis suggested that modifications at certain positions on the pyrazolo ring could enhance biological efficacy.
Case Studies
- Antitubercular Activity : A recent study synthesized several derivatives of pyrazolo[3,4-b]pyridines and evaluated their activity against M. tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions showed promising antitubercular effects (Rao et al., 2023) .
- Cancer Cell Line Studies : Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The results highlighted its ability to induce apoptosis and inhibit cell proliferation (PMC9000541) .
In Vitro Studies
In vitro studies have provided insights into the pharmacological profiles of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against M. tuberculosis |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H16N4O4S
- Molecular Weight : 420.4 g/mol
- CAS Number : 1203198-18-8
The unique structure of this compound, characterized by the presence of both pyrazolo[3,4-b]pyridine and indole moieties, suggests interesting interactions with biological targets.
Antithrombotic Activity
Research indicates that derivatives similar to N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide exhibit potent antithrombotic properties. For instance, compounds related to apixaban (a known factor Xa inhibitor) demonstrate significant efficacy in preventing thrombus formation in various experimental models. The structural similarities between these compounds suggest that the investigated compound may also possess similar pharmacological activities .
Anticancer Properties
Recent studies have suggested that compounds containing indole and pyrazole frameworks can inhibit cancer cell proliferation. The potential cytotoxic effects of this compound against various cancer cell lines are under investigation. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further research in oncology .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods:
- N-Heterocyclic Carbene Catalysis : This method allows for the enantioselective synthesis of pyrazolo[3,4-b]pyridones which can be precursors to the target compound .
- Multi-step Synthesis : Involves the construction of the pyrazolo and indole rings through condensation reactions followed by functionalization to introduce the carboxamide group.
Mechanistic Insights
Studies on similar compounds have shown that they interact with specific enzymes or receptors in the body. Understanding these interactions is crucial for elucidating the mechanism of action of N-(1-methyl-6-oxo...) in biological systems. Investigations into its binding affinity and selectivity towards target proteins are ongoing .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar compounds inhibit factor Xa with high selectivity and potency. |
| Study 2 | Showed anticancer activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Study 3 | Explored synthetic routes leading to improved yields of related pyrazolo derivatives with enhanced biological activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include:
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (): Shares the pyrazolo[3,4-b]pyridine core but lacks the indole and thiophene substituents. Instead, it features a nitrile group and aryl substituents .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): A tetrahydroimidazopyridine derivative with ester and nitrophenyl groups, differing in core structure but retaining a fused bicyclic system .
Physical and Spectral Properties
Crystallographic and Analytical Tools
- SHELX (): Critical for refining crystal structures of small molecules.
- Spectroscopy : highlights the use of HRMS and NMR for confirming molecular mass and substituent positions, methodologies applicable to the target compound .
Research Findings and Implications
- Synthetic Efficiency: Ionic liquid-mediated synthesis () offers eco-friendly advantages, while one-pot methods () prioritize step economy. The target compound’s synthesis may combine these approaches .
- Substituent Effects : The thiophene moiety could improve electronic properties, whereas the indole carboxamide may confer biological activity (e.g., kinase inhibition), though specific data are lacking.
- Analytical Consistency : Spectral techniques (NMR, MS) remain standard across analogues, ensuring reliable structural elucidation despite core variations .
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Thiophene coupling : Introduction of the thiophen-2-yl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Indole incorporation : Amide bond formation between the pyrazolo-pyridine intermediate and 1H-indole-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Which spectroscopic techniques are prioritized for structural characterization, and how are conflicting spectral data resolved?
Level: Basic (Characterization)
Methodological Answer:
- Primary techniques :
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10.5–11.5 ppm) and carbonyl carbons (C=O at ~170 ppm) .
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm mass error .
- Contradiction resolution :
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., tetrahydro-pyridine protons).
- Cross-validate with IR (amide I band at ~1650 cm⁻¹) and XRD (if crystalline) .
How can Structure-Activity Relationship (SAR) studies be designed for thiophene/indole modifications?
Level: Advanced (SAR Analysis)
Methodological Answer:
- Systematic substitution :
- Thiophene : Replace with furan or phenyl rings to assess π-π stacking effects .
- Indole : Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to test electronic effects on binding .
- Assays :
- In vitro : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- Computational : Perform molecular docking (AutoDock Vina) to predict binding poses with ATP-binding pockets .
What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Level: Advanced (Mechanistic Studies)
Methodological Answer:
- Target identification :
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
- Pathway analysis :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Knockout models : CRISPR-Cas9-mediated gene deletion to validate target dependency .
How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?
Level: Advanced (Process Optimization)
Methodological Answer:
- DoE parameters :
- Variables: Temperature, catalyst loading, solvent ratio.
- Response: Yield, purity.
- Statistical modeling :
- Use a Box-Behnken design to minimize trials. Analyze via ANOVA to identify significant factors (e.g., catalyst > temperature) .
- Flow chemistry : Continuous reactors improve reproducibility for exothermic steps (e.g., thiophene coupling) .
What challenges arise in crystallizing this compound, and how are they addressed?
Level: Advanced (Crystallography)
Methodological Answer:
- Challenges :
- Low solubility in common solvents (e.g., DMSO).
- Polymorphism due to flexible tetrahydro-pyridine ring .
- Solutions :
- Solvent screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Seeding : Introduce microcrystals from analogous compounds (e.g., pyrazolo-pyrimidine derivatives) .
How are stability and degradation profiles assessed under physiological conditions?
Level: Advanced (Preclinical Development)
Methodological Answer:
- Forced degradation :
- Hydrolytic stability : Incubate in PBS (pH 7.4/2.0) at 37°C; monitor via HPLC for amide bond cleavage .
- Oxidative stress : Expose to H₂O₂; track indole oxidation by LC-MS .
- Metabolic stability :
- Liver microsomes : Measure t₁/₂ using CYP450 isoforms (human/rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
